5-Methyl-1,2,3-oxadithiolane 2-oxide
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Overview
Description
5-Methyl-1,2,3-oxadithiolane 2-oxide is a heterocyclic compound characterized by a five-membered ring containing oxygen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,2,3-oxadithiolane 2-oxide typically involves the cyclization of heterocumulenes with strained heterocyclic compounds. One efficient method employs the conjugated base of nitromethane as an organocatalyst to promote the cyclization reaction at ambient conditions . For example, the reaction between carbon disulfide and 2-methyloxirane in the presence of pyridine as a base and nitromethane as a solvent yields 5-Methyl-1,3-oxathiolane-2-thione .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organocatalysis and the use of heterocumulenes and strained heterocycles can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1,2,3-oxadithiolane 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced sulfur-containing species.
Substitution: Nucleophilic substitution reactions can occur at the sulfur or oxygen atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve mild temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while nucleophilic substitution can produce various substituted derivatives .
Scientific Research Applications
5-Methyl-1,2,3-oxadithiolane 2-oxide has several scientific research applications, including:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism by which 5-Methyl-1,2,3-oxadithiolane 2-oxide exerts its effects involves its ability to undergo nucleophilic attack and participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules. For example, in biochemical assays, the compound may interact with enzymes or other proteins, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar Compounds
1,3-Oxathiolane: Similar in structure but lacks the methyl group at the 5-position.
1,3-Thiazolidine: Contains a sulfur atom in place of the oxygen atom in the ring.
1,3-Oxathiolane-2-thione: Similar structure but with a thione group instead of an oxide group.
Uniqueness
5-Methyl-1,2,3-oxadithiolane 2-oxide is unique due to the presence of both oxygen and sulfur atoms in its ring structure, as well as the methyl group at the 5-position. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
89713-84-8 |
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Molecular Formula |
C3H6O2S2 |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
5-methyloxadithiolane 2-oxide |
InChI |
InChI=1S/C3H6O2S2/c1-3-2-6-7(4)5-3/h3H,2H2,1H3 |
InChI Key |
LENXNZATUKOURH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CSS(=O)O1 |
Origin of Product |
United States |
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